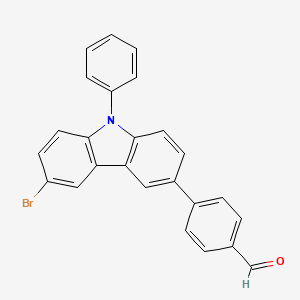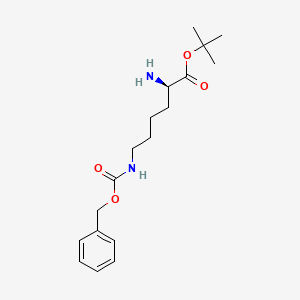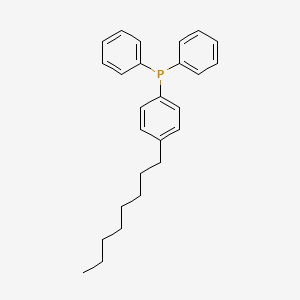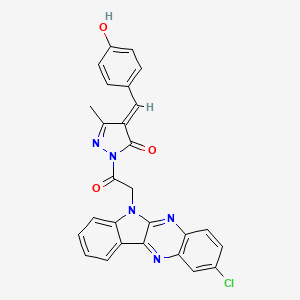
(S)-1-Chloro-3,3-dimethylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Chloro-3,3-dimethylbutan-2-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by a chlorine atom attached to a secondary carbon, which is also bonded to a hydroxyl group and two methyl groups. Its unique structure makes it a valuable intermediate in various chemical syntheses.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: One common method to synthesize this compound involves the chlorination of (S)-3,3-dimethylbutan-2-ol using thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds with the retention of configuration at the chiral center.
Industrial Production: Industrially, this compound can be produced by the chlorination of (S)-3,3-dimethylbutan-2-ol in the presence of a catalyst such as pyridine, which helps in the removal of hydrogen chloride formed during the reaction.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles. For example, reacting with sodium hydroxide (NaOH) can yield (S)-3,3-dimethylbutan-2-ol.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC), resulting in the formation of (S)-3,3-dimethylbutan-2-one.
Reduction Reactions: The compound can be reduced to (S)-3,3-dimethylbutan-2-amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Major Products:
Substitution: (S)-3,3-dimethylbutan-2-ol.
Oxidation: (S)-3,3-dimethylbutan-2-one.
Reduction: (S)-3,3-dimethylbutan-2-amine.
Aplicaciones Científicas De Investigación
(S)-1-Chloro-3,3-dimethylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chiral compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral substrates.
Medicine: It serves as a precursor in the synthesis of chiral drugs, which can have different therapeutic effects based on their stereochemistry.
Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of (S)-1-Chloro-3,3-dimethylbutan-2-ol primarily involves its reactivity due to the presence of the chlorine and hydroxyl groups. The chlorine atom can act as a leaving group in substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. The compound’s chiral center also allows it to interact stereospecifically with various biological molecules, influencing its activity in biochemical pathways.
Comparación Con Compuestos Similares
®-1-Chloro-3,3-dimethylbutan-2-ol: The enantiomer of (S)-1-Chloro-3,3-dimethylbutan-2-ol, which has similar chemical properties but different biological activities due to its opposite chirality.
1-Chloro-3,3-dimethylbutane: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
3,3-Dimethylbutan-2-ol: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
Uniqueness: this compound is unique due to its combination of a chiral center, a hydroxyl group, and a chlorine atom. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C6H13ClO |
|---|---|
Peso molecular |
136.62 g/mol |
Nombre IUPAC |
(2S)-1-chloro-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C6H13ClO/c1-6(2,3)5(8)4-7/h5,8H,4H2,1-3H3/t5-/m1/s1 |
Clave InChI |
RAZKFVKCTUWXHO-RXMQYKEDSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](CCl)O |
SMILES canónico |
CC(C)(C)C(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)-](/img/structure/B13134787.png)

![3-Benzyl-6-(3-methylbenzyl)-1,2,3,4,7a,8,9,10,11,11a-decahydrobenzo[4,5]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(6H)-one](/img/structure/B13134796.png)



![sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B13134822.png)



![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)

